![molecular formula C11H11N5 B3330029 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine CAS No. 65796-36-3](/img/structure/B3330029.png)
8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Übersicht
Beschreibung
8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is a privileged chemical scaffold with significant biological activities . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Synthesis Analysis
The chemical space related to 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine has been expanded by developing efficient methods for regioselective monoacylation at N1, N3, and N7 . A focused library of mono-N-acylated pyrroloquinazoline-1,3-diamines was prepared and screened for anti-breast cancer activity .Molecular Structure Analysis
The structure–activity relationship (SAR) results showed that N3-acylated compounds were in general more potent than N1-acylated compounds while N7-acylation significantly reduced their solubility .Chemical Reactions Analysis
The chemical reactions involving 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine are primarily related to its acylation. The compound can be monoacylated at N1, N3, and N7 .Physical And Chemical Properties Analysis
The molecular formula of 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is C11H11N5 and its molecular weight is 213.24 .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
The 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold, including its derivative 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, has shown significant biological activities, particularly in anti-cancer research. A study by Chen et al. (2013) developed methods for regioselective monoacylation of this scaffold. They discovered that certain derivatives, particularly 7f, demonstrated potent anti-breast cancer activity without toxicity to normal human cells, suggesting its potential as an anti-cancer agent (Chen et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
The future directions for the research on 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine could involve expanding the chemical space related to this compound by developing more efficient methods for its acylation . Additionally, further studies could focus on exploring its biological activities and potential applications in medicine .
Eigenschaften
IUPAC Name |
8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-5-4-6-7(14-5)2-3-8-9(6)10(12)16-11(13)15-8/h2-4,14H,1H3,(H4,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZWUWIEIFOOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC3=C2C(=NC(=N3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)
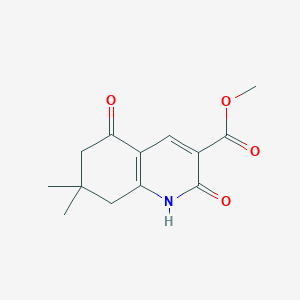
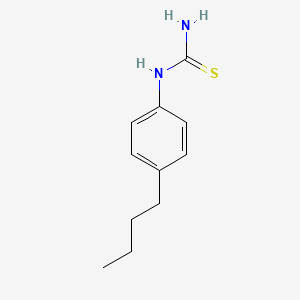

![3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329974.png)
![Thieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329993.png)
![4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329997.png)

![6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3330007.png)
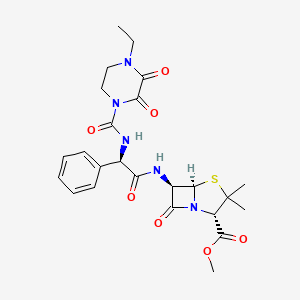

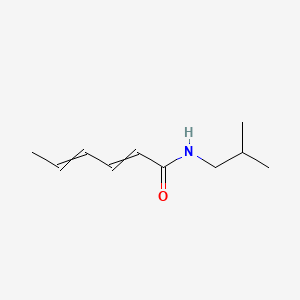
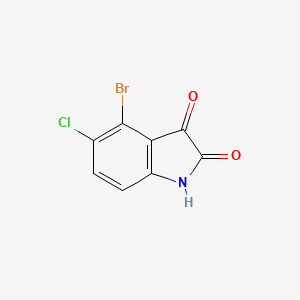
![6-[(Carboxymethyl)amino]-6-oxohexanoic acid](/img/structure/B3330062.png)